molecular formula C8H15NO4 B563156 N-tert-Boc-L-alanine-D4 CAS No. 714964-61-1

N-tert-Boc-L-alanine-D4

Cat. No. B563156
CAS RN: 714964-61-1
M. Wt: 193.235
InChI Key: QVHJQCGUWFKTSE-QXDDTQFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-tert-Boc-L-alanine-D4” is a labelled version of N-tert-Boc-L-alanine . Alanine is one of the non-essential amino acids for humans and is a key compound in the glucose-alanine cycle .


Synthesis Analysis

The synthesis of N-tert-Boc-L-alanine-D4 involves the use of reagents such as oxalyl chloride, di-tert-butyl dicarbonate, triethylamine (TEA), and diethylisopropylamine (DIPEA) .


Molecular Structure Analysis

The molecular formula of N-tert-Boc-L-alanine-D4 is C8H11D4NO4 . The InChI Key is QVHJQCGUWFKTSE-QXDDTQFUSA-N . The Canonical SMILES is CC(C(=O)O)NC(=O)OC©©C .


Chemical Reactions Analysis

The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .


Physical And Chemical Properties Analysis

The molecular weight of N-tert-Boc-L-alanine-D4 is 193.24 . The melting point is 83°C . The specific rotation [a]20/D is -25.5 deg (C=2, AcOH) .

Scientific Research Applications

Peptide Synthesis

N-tert-Boc-L-alanine-D4: is commonly used in peptide synthesis as an amine-protecting group. The Boc group protects the amine functionality during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions, revealing the free amine for further elongation or modification .

Catalysis

The Boc group in N-tert-Boc-L-alanine-D4 can be used as a catalyst in various chemical reactions. For instance, it can facilitate the deprotection of other Boc-protected compounds by providing a source of protons or acting as a phase transfer catalyst, enhancing the rate of reaction .

Safety and Hazards

N-tert-Boc-L-alanine-D4 may be harmful if inhaled or absorbed through the skin . It may cause respiratory tract irritation and skin irritation . In case of contact, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

N-tert-Boc-L-alanine-D4 is a labelled form of N-tert-Boc-L-alanine . Alanine, the core structure of this compound, is one of the non-essential amino acids for humans . .

Mode of Action

As a derivative of alanine, it may interact with biological systems in a similar manner to alanine .

Biochemical Pathways

Alanine, the core structure of N-tert-Boc-L-alanine-D4, is a key compound in the glucose-alanine cycle . This cycle involves the transfer of amino groups from peripheral tissues to the liver, where they can be converted into glucose. The labelled form of N-tert-Boc-L-alanine-D4 may be used in research to study this and other biochemical pathways involving alanine.

properties

IUPAC Name

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-QXDDTQFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Boc-L-alanine-D4

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